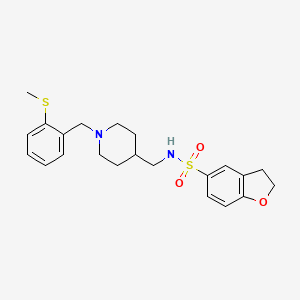

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific compound you mentioned, “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide”, has a CAS Number of 1099597-11-1 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzyl group, a methylthio group, and a sulfonamide group . The InChI code for this compound is 1S/C17H28N2/c1-3-10-18-13-16-8-11-19 (12-9-16)14-17-7-5-4-6-15 (17)2/h4-7,16,18H,3,8-14H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.42 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide:

Pharmacological Applications

This compound, containing a piperidine moiety, is significant in drug design due to its potential pharmacological activities. Piperidine derivatives are known for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects . The specific structure of this compound suggests it could be explored for similar therapeutic uses.

Anticancer Research

The benzofuran and sulfonamide groups in this compound are of particular interest in anticancer research. Benzofuran derivatives have shown promising anticancer activities by inducing apoptosis and inhibiting cell proliferation . Sulfonamides are also known for their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth . This dual functionality makes the compound a potential candidate for developing new anticancer agents.

Neuroprotective Agents

Compounds with piperidine and benzofuran structures have been investigated for their neuroprotective properties. These compounds can potentially protect neurons from oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The presence of the methylthio group may enhance these protective effects by modulating oxidative pathways.

Chemical Probes for Biological Studies

Due to its complex structure, this compound can be used as a chemical probe to study various biological processes. Chemical probes are valuable tools in research for elucidating the function of biological molecules and pathways. The compound’s ability to interact with multiple biological targets makes it a versatile tool for such studies.

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences Neuroprotective effects of piperidine derivatives : Antimicrobial activity of sulfonamides : Anti-inflammatory properties of piperidine derivatives : Antioxidant activities of benzofuran derivatives : Enzyme inhibition by sulfonamides : Chemical probes in biological research

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The reaction of such compounds often proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Further investigation is needed to determine the exact biochemical pathways affected by this compound.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, pH, temperature, and more . More research is needed to understand how environmental factors influence the action of this compound.

Eigenschaften

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-28-22-5-3-2-4-19(22)16-24-11-8-17(9-12-24)15-23-29(25,26)20-6-7-21-18(14-20)10-13-27-21/h2-7,14,17,23H,8-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHGRTBQDBMPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)

![[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B2790737.png)

![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)

![5-cyclopropyl-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790750.png)

![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)

![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)

![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2790756.png)